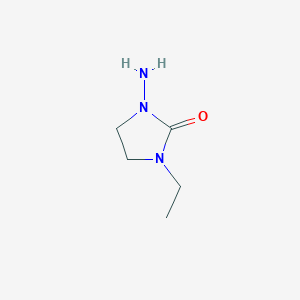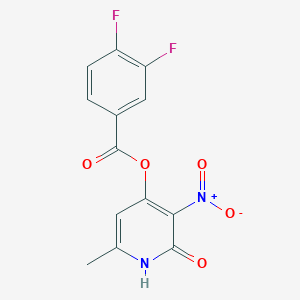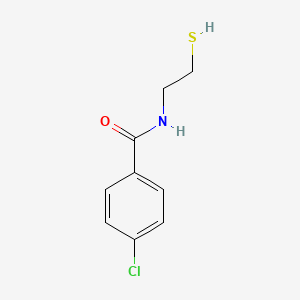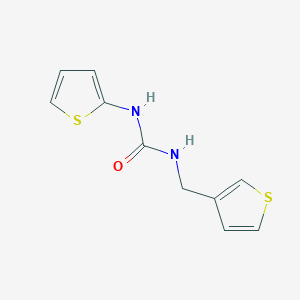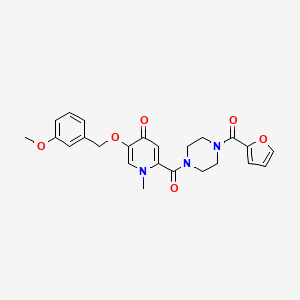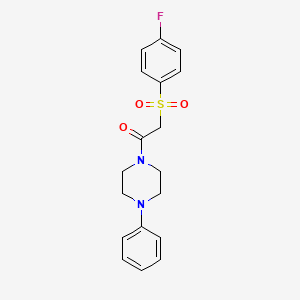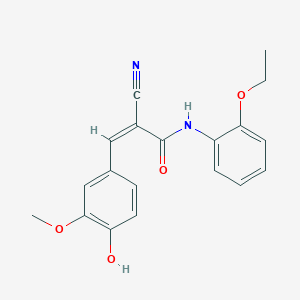![molecular formula C22H30N6O B2446091 1-[6-(2-Methylphenyl)pyridazin-3-yl]-N-(4-Methylpiperazin-1-yl)piperidin-4-carboxamid CAS No. 1105219-27-9](/img/structure/B2446091.png)
1-[6-(2-Methylphenyl)pyridazin-3-yl]-N-(4-Methylpiperazin-1-yl)piperidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting specific enzymes or receptors.
Biological Research: The compound can be used to investigate biological pathways and mechanisms of action in cellular models.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Vorbereitungsmethoden
The synthesis of 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-methylphenyl group: This step involves the substitution reaction where the 2-methylphenyl group is introduced onto the pyridazine ring.
Attachment of the piperidine ring: The piperidine ring is then attached to the pyridazine core through a series of coupling reactions.
Incorporation of the piperazine moiety: Finally, the piperazine group is introduced to complete the synthesis of the target compound.
Industrial production methods would involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Wirkmechanismus
The mechanism of action of 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may act as an inhibitor of a particular kinase, thereby affecting cell signaling and proliferation.
Vergleich Mit ähnlichen Verbindungen
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine core and may have similar biological activities.
Piperidine carboxamides: Compounds with a piperidine ring and carboxamide group may exhibit similar pharmacological properties.
Piperazine derivatives: These compounds contain the piperazine moiety and may have comparable mechanisms of action.
The uniqueness of 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-17-5-3-4-6-19(17)20-7-8-21(24-23-20)27-11-9-18(10-12-27)22(29)25-28-15-13-26(2)14-16-28/h3-8,18H,9-16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIJKHLQEHHIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NN4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2446009.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2446011.png)
![Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2446014.png)
![Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride](/img/structure/B2446016.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2446017.png)
![1-[(3-Nitrophenyl)sulfonyl]proline](/img/structure/B2446018.png)
![N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2446020.png)
